(1s)-Cyclohex-3-en-1-amine
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Overview
Description
(1s)-Cyclohex-3-en-1-amine is an organic compound characterized by a cyclohexene ring with an amine group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1s)-Cyclohex-3-en-1-amine typically involves the reduction of cyclohex-3-en-1-one using an appropriate reducing agent, followed by the introduction of an amine group. One common method is the catalytic hydrogenation of cyclohex-3-en-1-one in the presence of ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through a multi-step process involving the catalytic hydrogenation of cyclohex-3-en-1-one, followed by amination using ammonia or an amine donor. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions: (1s)-Cyclohex-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the cyclohexene ring can be reduced to form cyclohexylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.
Substitution: Reagents like acyl chlorides or isocyanates under mild to moderate conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Cyclohexylamine.
Substitution: Amides, ureas.
Scientific Research Applications
(1s)-Cyclohex-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1s)-Cyclohex-3-en-1-amine involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved can vary, but often include interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Cyclohexylamine: Lacks the double bond present in (1s)-Cyclohex-3-en-1-amine.
Cyclohex-3-en-1-ol: Contains a hydroxyl group instead of an amine group.
Cyclohex-3-en-1-one: Contains a carbonyl group instead of an amine group.
Properties
IUPAC Name |
(1S)-cyclohex-3-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h1-2,6H,3-5,7H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSODXRMARGLBX-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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